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molecular formula C11H16BrN3 B8488566 4-bromo-N-(2-pyrrolidin-1-ylethyl)pyridin-2-amine

4-bromo-N-(2-pyrrolidin-1-ylethyl)pyridin-2-amine

Cat. No. B8488566
M. Wt: 270.17 g/mol
InChI Key: WLPVMKVAFMSBLS-UHFFFAOYSA-N
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Patent
US09382241B2

Procedure details

To a 4 mL screw-cap vial was added 4-bromo-2-fluoro-pyridine (100 mg, 0.57 mmol), 2-pyrrolidin-1-ylethanamine (1.1 equiv., 0.63 mmol, 71 mg), and dimethylformamide (0.25 mL). The reaction was capped and shaken at 100° C. for 3 h. TLC showed new spot, with no starting material present. The reaction was concentrated, and 4-bromo-N-(2-pyrrolidin-1-ylethyl)pyridin-2-amine was carried directly on to the Suzuki cross-coupling step.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](F)[CH:3]=1.[N:9]1([CH2:14][CH2:15][NH2:16])[CH2:13][CH2:12][CH2:11][CH2:10]1>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:16][CH2:15][CH2:14][N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1)F
Name
Quantity
71 mg
Type
reactant
Smiles
N1(CCCC1)CCN
Name
Quantity
0.25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
shaken at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 4 mL screw-cap vial
CUSTOM
Type
CUSTOM
Details
The reaction was capped
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC(=NC=C1)NCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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